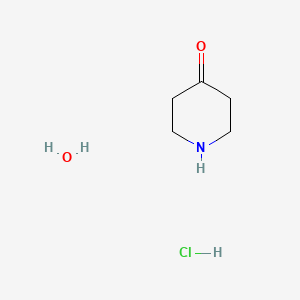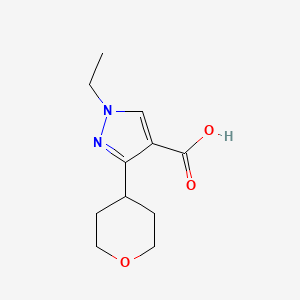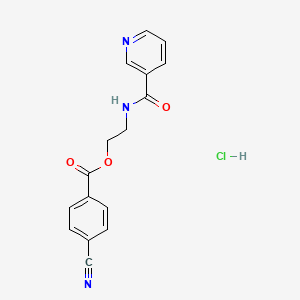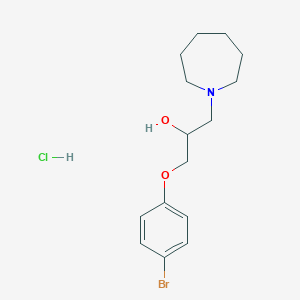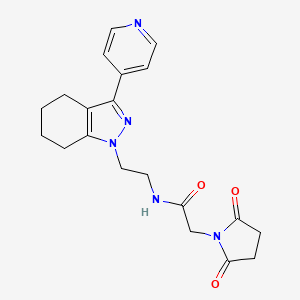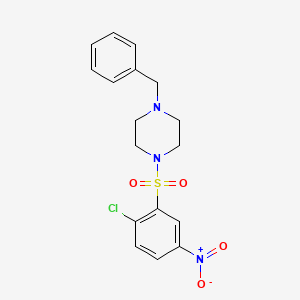
Benzyl (2-oxo-2-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-oxo-2-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)carbamate is an organic compound with intriguing properties. The compound comprises a benzyl group attached to a carbamate structure, with a trifluoromethyl oxadiazole ring. It demonstrates significant potential in the realms of chemistry and pharmaceuticals due to its multifaceted nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-oxo-2-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)carbamate typically starts with the preparation of the trifluoromethyl oxadiazole ring. This can be synthesized by reacting appropriate carboxylic acids with hydrazine derivatives under conditions that favor cyclization. The next step involves coupling this intermediate with the pyrrolidine ring, often through nucleophilic substitution reactions.
The benzyl carbamate functionality is then introduced via a reaction between benzyl alcohol and a suitable isocyanate derivative. Typical conditions include using a base like triethylamine to catalyze the reaction.
Industrial Production Methods: For large-scale production, the process often involves optimization of reaction conditions to maximize yield and purity. Utilizing flow chemistry techniques and automated synthesis machinery can significantly enhance the efficiency and scalability of the process.
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form corresponding benzaldehydes or carboxylic acids.
Reduction: Reduction can target the oxadiazole ring or the carbamate moiety, yielding simpler structures.
Substitution: Substitution reactions can occur at the benzyl position, particularly with electrophiles, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydride reagents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution is facilitated using reagents such as halogens and nitrating agents.
Major Products Formed: Depending on the specific conditions and reagents used, major products could include functionalized benzyl derivatives, reduced carbamates, and modified oxadiazole rings.
Scientific Research Applications
Benzyl (2-oxo-2-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)carbamate has a variety of scientific research applications:
Chemistry: Its unique structure makes it a useful model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be utilized as a probe to investigate enzyme mechanisms or as a building block for more complex bioactive molecules.
Medicine: Preliminary research suggests potential pharmaceutical applications, including as a precursor for drugs targeting specific pathways.
Industry: The compound can serve as an intermediate in the synthesis of polymers and specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with specific molecular targets. The trifluoromethyl oxadiazole moiety is known to influence biological activity by affecting enzyme binding and metabolic stability. The pyrrolidine ring can interact with receptors and enzymes, altering their activity.
Comparison with Similar Compounds
Benzyl (2-oxo-2-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)carbamate stands out among similar compounds due to its combination of functional groups. It is compared with:
Benzyl carbamates: These lack the oxadiazole ring and therefore have different chemical and biological properties.
Trifluoromethyl oxadiazoles: These do not have the carbamate and pyrrolidine functionalities, limiting their scope of reactivity and application.
Pyrrolidine-based compounds: These typically do not feature the trifluoromethyl group, which imparts unique properties to this compound.
Each comparison highlights the distinctive combination of moieties in the compound that makes it versatile and valuable in various research and industrial contexts.
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O4/c18-17(19,20)15-22-14(23-28-15)12-6-7-24(9-12)13(25)8-21-16(26)27-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZXXUKCBBEDTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
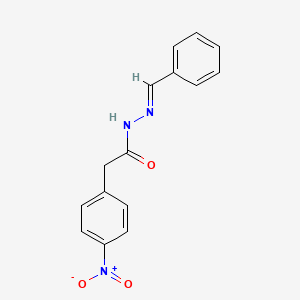
![3-(4-Chlorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2853975.png)
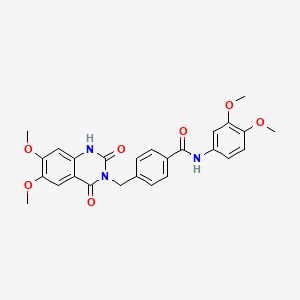
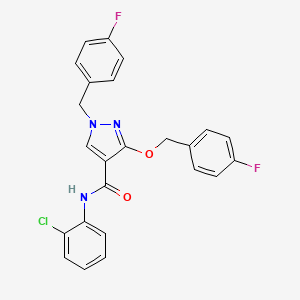
![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2853980.png)
